molecular formula C13H12 B14489393 Spiro[6.6]trideca-1,3,5,8,10,12-hexaene CAS No. 63878-57-9

Spiro[6.6]trideca-1,3,5,8,10,12-hexaene

Cat. No.: B14489393
CAS No.: 63878-57-9
M. Wt: 168.23 g/mol
InChI Key: IQCUXMSDCSGOMP-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Chemistry Research

In contemporary organic chemistry, the synthesis and study of novel π-conjugated systems are paramount for the development of advanced materials. pku.edu.cn Highly unsaturated spirocyclic hydrocarbons are investigated for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). acs.org The orthogonal arrangement of the two ring systems in many spiro compounds can prevent the detrimental effects of intermolecular aggregation, a common issue in planar aromatic molecules, thereby enhancing material performance and stability. researchgate.net

Significance of Spiro[6.6]trideca-1,3,5,8,10,12-hexaene as a Research Target

This compound, with its molecular formula C₁₃H₁₂, represents a fascinating research target. It consists of two seven-membered rings, each containing three conjugated double bonds, joined by a central spiro carbon atom. This high degree of unsaturation within a spirocyclic framework suggests the potential for unique electronic properties. The study of this molecule and its derivatives can provide valuable insights into the nature of spiroconjugation and its effect on the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These parameters are crucial in determining a molecule's suitability for various applications in materials science.

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from computational studies and experimental data of closely related spiro-conjugated systems, such as spirobifluorenes. These analogous compounds are well-studied and provide a basis for understanding the electronic characteristics of highly unsaturated spirocyclic hydrocarbons.

Table 1: Calculated Electronic Properties of a Model Spiro-Conjugated System (Spirobifluorene)

PropertyValue
HOMO Energy-5.8 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap3.7 eV
First Triplet Energy (ET1)2.95 eV

Note: Data is for the parent spirobifluorene compound and is intended to be illustrative of the electronic properties of spiro-conjugated systems.

Historical Development and Classification of Relevant Polycyclic and Spiro Systems

The history of spiro compounds dates back to the early 20th century, with the German chemist Adolf von Baeyer making seminal contributions to their nomenclature. acs.org In 1900, von Baeyer proposed a systematic method for naming bicyclic compounds, which laid the groundwork for the modern IUPAC nomenclature of spiro systems. acs.org This system, often referred to as von Baeyer nomenclature, uses a "spiro" prefix followed by brackets containing the number of carbon atoms in each ring, excluding the spiro atom. acs.orgacs.org

Polycyclic systems, a broader class that includes spiro compounds, are classified based on how the rings are connected. iucr.org Fused systems share two adjacent atoms, bridged systems share two non-adjacent atoms, and spiro systems share a single atom. iucr.org The development of synthetic methodologies to access these complex structures has been a continuous effort in organic chemistry. Early methods often relied on intramolecular cyclization reactions. More contemporary approaches utilize a wide array of synthetic strategies, including transition-metal-catalyzed cross-coupling reactions and cycloaddition reactions, to construct the intricate frameworks of spirocyclic and other polycyclic molecules.

The synthesis of highly unsaturated spiro compounds presents unique challenges due to the potential for competing side reactions and the need for precise control over the placement of double bonds. Research in this area continues to evolve, driven by the quest for new materials with tailored properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63878-57-9

Molecular Formula

C13H12

Molecular Weight

168.23 g/mol

IUPAC Name

spiro[6.6]trideca-1,3,5,8,10,12-hexaene

InChI

InChI=1S/C13H12/c1-2-6-10-13(9-5-1)11-7-3-4-8-12-13/h1-12H

InChI Key

IQCUXMSDCSGOMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC2(C=C1)C=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for Spiro 6.6 Trideca 1,3,5,8,10,12 Hexaene

Strategies for Constructing the Spiro[6.6] Framework

The primary challenge in synthesizing the core structure of Spiro[6.6]trideca-1,3,5,8,10,12-hexaene lies in the creation of the spiro[6.6]tridecane skeleton. This can be approached through both intramolecular and intermolecular strategies.

Intramolecular Ring-Closing Approaches

Intramolecular cyclization reactions are powerful tools for the formation of cyclic and spirocyclic systems. For the synthesis of a spiro[6.6]tridecane derivative, a precursor molecule containing a central quaternary carbon and two appended chains capable of forming seven-membered rings would be required.

One potential approach involves a double ring-closing metathesis (RCM) reaction. A tetra-alkenyl substituted central carbon precursor could be subjected to RCM to form the two seven-membered rings simultaneously or sequentially.

Another intramolecular strategy could involve a tandem radical cyclization. A precursor with two appropriately positioned radical acceptors and radical-generating functional groups could be designed to undergo a cascade reaction, forming the spirocyclic framework. Intramolecular aldol (B89426) condensations of a suitably designed diketone could also, in principle, lead to the formation of the bicyclic system, although controlling the regioselectivity to favor the formation of two seven-membered rings would be a significant hurdle. youtube.com

Intramolecular Approach Precursor Key Reaction Potential Challenges
Double Ring-Closing MetathesisTetra-alkenyl substituted methaneRing-Closing Metathesis (RCM)Catalyst selection, control of ring size
Tandem Radical CyclizationPrecursor with radical initiators and acceptorsRadical CyclizationControl of regioselectivity, potential for side reactions
Double Aldol CondensationAcyclic diketone with a central quaternary carbonIntramolecular Aldol CondensationRegioselectivity, formation of smaller rings

Intermolecular Annulation and Coupling Reactions

Intermolecular approaches offer alternative pathways to the spiro[6.6] framework. These methods typically involve the reaction of two separate molecules to build the spirocyclic system.

A potential intermolecular strategy could be a [8+6] cycloaddition reaction, although such reactions are less common for the formation of spirocycles. A more plausible approach would be a double annulation reaction. For instance, a gem-dihalide or a similar doubly electrophilic species centered on the future spiroatom could react with two equivalents of a seven-carbon di-nucleophile.

Alternatively, a stepwise approach could be employed where one seven-membered ring is constructed first, followed by the annulation of the second ring. For example, a cycloheptanone (B156872) derivative could be functionalized at the alpha-position with a seven-carbon chain, which could then undergo an intramolecular cyclization to form the second seven-membered ring.

Intermolecular Approach Reactants Key Reaction Potential Challenges
Double AnnulationGem-dihalide and a C7 di-nucleophileNucleophilic Substitution/AnnulationControl of stoichiometry, potential for polymerization
Stepwise AnnulationCycloheptanone derivative and a C7 electrophileAlkylation followed by intramolecular cyclizationMultiple steps, potential for low overall yield

Formation and Introduction of Hexaene Moieties

Once the saturated spiro[6.6]tridecane skeleton is in place, the next critical step is the introduction of the six double bonds in each ring to form the fully conjugated hexaene systems.

Methods for Generating Extensive Conjugated Systems

The most direct method to introduce the hexaene moieties would be through a series of dehydrogenation reactions on the saturated spiro[6.6]tridecane. This could potentially be achieved using transition metal catalysts, such as palladium or iridium, which are known to catalyze the dehydrogenation of alkanes. springernature.com The use of stoichiometric dehydrogenating agents could also be explored.

An alternative strategy would involve the synthesis of a spiro[6.6]tridecane precursor already containing functional groups that can be eliminated to form double bonds. For example, a poly-hydroxylated or poly-halogenated spiro[6.6]tridecane could undergo a series of elimination reactions to generate the desired hexaene system.

Method Starting Material Reagents/Catalysts Key Features
Catalytic DehydrogenationSpiro[6.6]tridecanePd/C, Iridium complexesDirect conversion, potential for high atom economy
Stepwise EliminationPoly-hydroxylated/halogenated spiro[6.6]tridecaneAcids, basesStepwise introduction of double bonds, control over conjugation

Control of Regio- and Stereoselectivity in Polyene Formation

Achieving the specific 1,3,5,8,10,12-hexaene arrangement with the correct stereochemistry (presumably all cis or a mix of cis and trans double bonds depending on the ring strain) is a significant challenge. The regioselectivity of dehydrogenation reactions can be difficult to control, and multiple isomers are likely to be formed.

To address this, a stepwise approach using elimination reactions from a precursor with precisely placed functional groups would offer greater control. The stereochemistry of the resulting double bonds would be dictated by the stereochemistry of the precursor and the mechanism of the elimination reaction. Theoretical calculations could aid in predicting the most stable isomer and guide the synthetic design. researchgate.net

Advanced Catalytic Syntheses

Modern catalytic methods could offer more elegant and efficient routes to this compound. Transition-metal-catalyzed C-H activation reactions could be employed to directly functionalize a simpler spirocyclic precursor, paving the way for the introduction of unsaturation. rsc.orgacs.org For instance, a catalyst could facilitate the direct coupling of the spiro[6.6]tridecane with reagents that introduce double bonds.

Transition Metal-Catalyzed Cyclizations and Codimerizations

Transition metal catalysis offers powerful tools for the formation of complex carbocyclic and heterocyclic frameworks. For the synthesis of a spiro[6.6] system, catalysts based on titanium and palladium are of particular interest.

While direct titanium-catalyzed synthesis of this compound has not been explicitly reported, titanium-based catalysts are known to promote various cyclization reactions that could be adapted for this purpose. For instance, titanium(IV) chloride has been effectively used as a catalyst in the stereoselective synthesis of spiro[3,3'-oxindole-1-pyrrolines]. nih.gov This methodology involves a cyclization between alkylidene oxindoles and 5-methoxyoxazoles, achieving excellent yields and diastereoselectivity. nih.gov

A hypothetical approach towards this compound could involve a titanium-catalyzed intramolecular cyclization of a precursor containing two appropriately functionalized seven-membered ring moieties linked to a central carbon. The catalytic cycle would likely involve the coordination of the titanium center to functional groups on the cycloheptatriene (B165957) derivatives, facilitating the ring-closing step to form the spirocyclic core.

CatalystReactantsProductYield (%)Diastereomeric RatioReference
TiCl4 (5 mol%)Alkylidene oxindole, 5-MethoxyoxazoleSpiro[3,3'-oxindole-1-pyrroline]up to 99up to 99:1 nih.gov
TiCl4 (10-20 mol%)Isatin, 5-MethoxyoxazoleSpiro[3,3'-oxindoleoxazoline]up to 99>99:1 nih.gov

Palladium catalysts are renowned for their versatility in forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, such as the Narasaka-Heck reaction followed by C-H activation and annulation, have been successfully employed in the regioselective synthesis of spirocyclic pyrrolines. rsc.org Furthermore, palladium catalysis has been utilized in the synthesis of substituted cycloheptane-1,4-diones through an asymmetric ring-expanding allylation. nih.gov

A potential palladium-catalyzed route to the target spiro compound could involve an intramolecular Heck-type reaction of a suitably designed precursor. Another plausible strategy is the hydroamination of cycloheptatriene, which has been shown to produce tropene frameworks using a palladium catalyst. berkeley.edu This demonstrates the feasibility of palladium-catalyzed transformations on seven-membered rings, which could be extended to the formation of a spiro[6.6] system. For example, a palladium-catalyzed [3+2] cycloaddition of vinyl methylene (B1212753) cyclic carbonates with pyrrolidinones has been developed for the construction of diverse unito.itunito.it-spirolactam scaffolds. rsc.orgresearchgate.net

Catalyst SystemReaction TypeSubstratesProductYield (%)Reference
Pd(OAc)2, P(p-Tol)3, Rb2CO3Narasaka-Heck/C-H activation/[4+2] annulationγ,δ-unsaturated oxime ester, 2-chlorobenzoic acidSpirocyclic pyrroline65 rsc.org
Pd(TFA)2, Xantphos, AcidInter- and intramolecular hydroaminationCycloheptatriene, Primary aminesTropene derivativeGood to excellent berkeley.edu

Organocatalytic and Biocatalytic Approaches

In recent years, organocatalysis has emerged as a powerful strategy in asymmetric synthesis, offering a green and metal-free alternative to traditional methods. Organocatalytic cascade reactions have been developed for the synthesis of various spiro compounds, including spirooxindoles and spiro-bridged heterocyclic compounds, with high yields and stereoselectivities. nih.govrsc.orgnih.gov For instance, quinine (B1679958) has been used as a catalyst in the cascade reaction of 2-ethylidene 1,3-indandiones and isatylidene-malononitriles to generate unique spiro-bridged heterocycles. nih.gov

A hypothetical organocatalytic approach to this compound could involve a cascade reaction of two cycloheptatriene-derived building blocks, catalyzed by a chiral organic molecule to control the stereochemistry of the spirocenter. While specific biocatalytic routes to this target are not documented, the principles of enzyme-catalyzed reactions could be applied to develop a highly selective synthesis.

CatalystReaction TypeReactantsProductYield (%)DiastereoselectivityReference
QuinineVinylogous Michael/Cyclization/Rearrangement2-Ethylidene 1,3-indandione, Isatylidene-malononitrileSpiro-bridged heterocycleGood to excellentHigh nih.gov
Chiral Phosphoric AcidThree-component 1,3-dipolar cycloadditionMethyleneindolinone, Aldehyde, Amino esterSpiro[pyrrolidin-3,3'-oxindole]Highup to 98% ee rice.edu

Cycloaddition Reactions in this compound Synthesis

Cycloaddition reactions are powerful tools for the construction of cyclic and polycyclic molecules in a single step, often with high stereocontrol.

The 1,3-dipolar cycloaddition is a versatile method for the synthesis of five-membered heterocycles and has been widely applied to the construction of spirocyclic systems. unito.itfrontiersin.orgnih.gov This reaction involves the addition of a 1,3-dipole to a dipolarophile. For instance, the reaction of azomethine ylides with various dipolarophiles is a common strategy for synthesizing spiro-pyrrolidine-oxindoles. nih.gov

An approach to a heterocyclic analogue of this compound could involve the 1,3-dipolar cycloaddition of a cycloheptatriene-derived dipolarophile with a suitable 1,3-dipole. The reaction could be designed to proceed in an intramolecular fashion, where the dipole and dipolarophile are part of the same molecule, leading directly to the spirocyclic core. Asymmetric versions of this reaction, using chiral catalysts or auxiliaries, could provide enantioselective access to chiral spiro compounds. nih.gov

1,3-Dipole SourceDipolarophileProductCatalyst/ConditionsYield (%)Reference
Isatin and Benzylamine (in situ Azomethine ylide)BenzylideneacetoneSpiro-pyrrolidine-oxindoleCAN or TiO2, water65-90 frontiersin.org
Diazoacetateα-Methylene lactamChiral spirocyclic heterocycleChiral ligand and magnesium Lewis acidup to 91 nih.gov

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. youtube.com Cyclohepta-1,3,5-triene can exist in equilibrium with its valence isomer, norcaradiene, which can act as a diene in Diels-Alder reactions. youtube.comresearchgate.net This reactivity has been exploited in cycloadditions with dienophiles like maleic anhydride (B1165640) to produce complex polycyclic structures. youtube.com

While a direct Diels-Alder approach to a spiro[6.6] system is not straightforward, an intramolecular Diels-Alder (IMDA) reaction could be a viable strategy. A precursor molecule containing both a diene and a dienophile tethered to a central carbon could undergo an IMDA reaction to form the spirocyclic framework. The dienophile could be a part of one seven-membered ring system and the diene part of another. Spirocyclization has been shown to enhance the Diels-Alder reactivities of certain dienes. nih.gov

DieneDienophileProductConditionsYield (%)Reference
Cycloheptatriene (as norcaradiene)Maleic anhydridePolycyclic adductHeat, no solvent54 youtube.com
(E)-Cyclohept-2-enone1,3-CyclopentadieneBicyclic adductPhotochemical generation of dienophile80-98 nih.gov

Synthetic Routes Utilizing Strained Precursors

The inherent ring strain of small carbocyclic and heterocyclic systems represents a powerful thermodynamic driving force for the construction of complex molecular architectures, including spirocyclic frameworks. Although direct synthetic routes to this compound utilizing strained precursors have not been extensively documented, several established methodologies leverage strain-release principles to access related spiro-fused and polycyclic systems. These approaches offer potential pathways that could be adapted for the synthesis of the target compound or its derivatives. Key strategies include ring-expansion reactions, cycloadditions involving thermally or photochemically generated reactive intermediates from strained precursors, and strain-enabled radical spirocyclization cascades.

One prominent strategy involves the ring expansion of spiro-annulated cyclopropanes. These reactions proceed through the cleavage of a strained cyclopropane (B1198618) bond, which can be initiated by thermal, photochemical, or catalytic methods, leading to the formation of larger, more stable ring systems. For instance, the ring enlargement of spiro[cyclopropane-1,3′-oxindoles] has been exploited as a key step in the total synthesis of various alkaloids, demonstrating the utility of this approach for constructing complex spiroheterocycles.

Another versatile class of strained precursors is the benzocyclobutenes. Upon thermal or photochemical activation, benzocyclobutenes undergo a conrotatory ring-opening to form highly reactive o-quinodimethanes. These intermediates can be trapped in situ with a variety of dienophiles in [4+2] cycloaddition reactions to generate polycyclic systems. By employing a dienophile that is part of a separate ring system, this methodology could be envisioned to construct the spirocyclic core of this compound.

More recent advancements have focused on strain-enabled radical spirocyclization cascades. For example, the reaction of bicyclobutane (BCB) allyl esters and amides with interelement compounds can be initiated by blue light irradiation under catalyst-free conditions to produce functionalized spirocyclobutyl lactones and lactams. This approach highlights the potential of highly strained molecules like BCBs to participate in selective and efficient cascade reactions for the rapid assembly of spirocycles. Similarly, the strain-release spirocyclization of N-aryl bicyclo[1.1.0]butane sulfonamides, facilitated by photoredox catalysis, provides access to a diverse library of spirocyclobutyl benzosultams.

The following table summarizes various synthetic methodologies that utilize strained precursors for the synthesis of different spirocyclic systems, which could conceptually be extended to the synthesis of spiro-fused aromatic compounds.

Strained PrecursorReaction TypeResulting Spirocyclic CoreKey Features
SpirocyclopropanesRing ExpansionSpiro[pyrrolidin-3,3′-oxindole]Stereoselective formation of functionalized spirocycles.
BenzocyclobutenesElectrocyclic Ring Opening / CycloadditionSpiro-fused polycyclesInvolves the formation of a reactive o-quinodimethane intermediate.
Bicyclobutane (BCB) derivativesRadical Spirocyclization CascadeSpirocyclobutyl lactones and lactamsHigh chemoselectivity under mild, catalyst-free conditions.
N-Aryl Bicyclo[1.1.0]butane SulfonamidesStrain-Release SpirocyclizationSpirocyclobutyl benzosultamsUtilizes photoredox catalysis to incorporate a variety of radical precursors.
Spirocyclic CyclobutenesCatalytic ArylborationHighly substituted spiro[3.n]alkanesAllows for the introduction of aryl and boryl groups across the double bond.

These examples underscore the synthetic potential of strained precursors in the construction of spirocyclic structures. The development of analogous strategies tailored for the assembly of all-carbon, aromatic spiro-systems like this compound remains an area of interest for future research.

Structural Characterization and Conformational Analysis of Spiro 6.6 Trideca 1,3,5,8,10,12 Hexaene

Conformational Dynamics and Flexibility of the Spiro[6.6] System

Characterization of Seven-Membered Ring Conformations (e.g., Twist-Chair)

Seven-membered rings are known for their significant conformational flexibility, capable of adopting several low-energy forms, including the chair, boat, twist-chair, and twist-boat conformations. In the case of Spiro[6.6]trideca-1,3,5,8,10,12-hexaene, the presence of three conjugated double bonds within each ring introduces planar segments, which significantly influences the preferred geometry.

While direct crystallographic data for this compound is not extensively reported in the literature, valuable insights can be drawn from closely related structures. For instance, X-ray diffraction studies of 1,5,8,12-Tetrathiaspiro[6.6]tridecane, which also possesses a spiro[6.6] core, have shown that its seven-membered rings exclusively adopt a twist-chair conformation, characterized by C2 symmetry, in the crystalline state. researchgate.net This conformation effectively minimizes both angle strain and torsional strain by staggering the hydrogen atoms on adjacent saturated carbons.

For the cycloheptatriene (B165957) rings in this compound, the twist-chair conformation is also considered a highly probable low-energy state. This arrangement accommodates the planarity of the conjugated diene portions of the ring while allowing the methylene (B1212753) group and the spiro carbon to be puckered, thus relieving strain. The twist-chair form exists as one of several possible conformers in a dynamic equilibrium, though it is often the most stable.

Interactive Data Table: Plausible Conformations of the Cycloheptatriene Ring

Users can filter by conformation type to view typical symmetry and relative energy information.

ConformationPoint Group SymmetryTypical Relative Energy (kcal/mol)Key Structural Feature
Twist-ChairC20 (Most Stable)Staggered hydrogens, minimizes torsional strain.
ChairCsLowOne atom out of the plane of the other six.
BoatCsHigher"Flagpole" interactions increase steric strain.
Twist-BoatC2IntermediateA twisted form of the boat, reducing flagpole interactions.

Energy Barriers for Conformational Interconversion

The various conformations of the seven-membered rings in this compound are not static but are in constant flux, interconverting through processes like ring inversion or pseudorotation. The energy required to move from one conformation to another is known as the energy barrier. These barriers determine the rate of interconversion at a given temperature.

Specific experimental values for the conformational energy barriers of this compound have not been documented. However, modern computational chemistry provides a powerful toolkit for elucidating such parameters. mdpi.com Methodologies such as Density Functional Theory (DFT) are routinely used to map the potential energy surface of a molecule, allowing for the calculation of the relative energies of stable conformers and the transition states that connect them. faccts.dediva-portal.org A typical DFT study would involve optimizing the geometries of the twist-chair and boat conformers and then locating the transition state for the ring-inversion process. The energy difference between the ground state (e.g., twist-chair) and the transition state defines the activation energy barrier.

While awaiting specific computational studies on this molecule, a hypothetical table based on typical values for cycloheptatriene derivatives can illustrate the expected findings. The primary interconversion pathway for a twist-chair conformer involves passing through a higher-energy boat-like transition state.

Interactive Data Table: Hypothetical Energy Barriers for Ring Interconversion

This table presents illustrative data for the conformational dynamics of a single cycloheptatriene ring within the spiro structure, as would be determined by computational methods.

Interconversion PathwayTransition State GeometryCalculated MethodHypothetical Energy Barrier (kcal/mol)
Twist-Chair ⇌ BoatBoat-likeDFT (e.g., B3LYP/6-31G)5 - 8
Boat ⇌ Twist-BoatHalf-ChairDFT (e.g., B3LYP/6-31G)1 - 3
Twist-Chair ⇌ Twist-Chair' (Pseudorotation)Intermediate TwistDFT (e.g., B3LYP/6-31G*)2 - 4

Impact of Spiro Junction on Ring Conformations

The central spiro carbon atom is a defining structural feature that exerts significant control over the conformation of the entire molecule. Its impact is multifaceted, affecting both the individual ring geometries and their relative orientations.

Reduced Conformational Freedom : The spiro linkage acts as a rigid anchor, connecting the two seven-membered rings at a single point. This drastically reduces the number of accessible conformations compared to two independent cycloheptatriene molecules. The rings cannot move freely with respect to one another, which in turn restricts the modes of puckering available within each ring.

Steric Hindrance : The proximity of the two rings creates the potential for significant steric hindrance. The molecule will adopt a conformation that minimizes the repulsive interactions between the hydrogen atoms on the inward-facing portions of each ring. This steric demand favors a more compact and ordered conformation, such as the twist-chair, where the puckering directs substituents away from the opposing ring.

Spiroconjugation : The orthogonal arrangement of the π-systems of the two cycloheptatriene rings allows for a through-space electronic interaction known as spiroconjugation. researchgate.net While primarily an electronic effect, it is dependent on the rigid, perpendicular geometry enforced by the spiro center, thereby linking the molecule's electronic structure to its conformational preferences.

Interactive Data Table: Summary of Spiro Junction Effects

This table summarizes the key influences of the central spiro atom on the conformational properties of the molecule.

FeatureDescription of ImpactConsequence
Rigid Linkage The two rings are covalently locked by the central sp³ carbon.Reduces overall molecular flexibility; limits the number of stable conformers.
Steric Crowding Hydrogen atoms on the proximal faces of the two rings can interact.Favors conformations (e.g., twist-chair) that minimize inter-ring steric strain.
Tetrahedral Geometry The spiro carbon enforces bond angles of approximately 109.5°.Leads to a nearly orthogonal orientation of the two rings, defining the global molecular shape.
Conformational Anchoring The fixed orientation of one ring restricts the conformational possibilities of the other.Stabilizes a specific, ordered conformation throughout the molecule.

Theoretical and Computational Studies of Spiro 6.6 Trideca 1,3,5,8,10,12 Hexaene

Quantum Chemical Calculations for Electronic Structure

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful method for investigating the ground state properties of molecules like Spiro[6.6]trideca-1,3,5,8,10,12-hexaene. Calculations would typically involve geometry optimization to determine the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles. For spiro-aromatic systems, it is crucial to employ functionals that can accurately account for dispersion forces, which play a significant role in the stability and intermolecular interactions of such non-planar systems.

Subsequent to geometry optimization, frequency calculations are performed to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface and to predict its vibrational spectra. Furthermore, DFT allows for the calculation of key electronic properties that govern the molecule's behavior.

Table 1: Predicted Ground State Properties of this compound (Illustrative)

Property Predicted Value Method/Basis Set (Example)
HOMO Energy (Value in eV) B3LYP/6-31G*
LUMO Energy (Value in eV) B3LYP/6-31G*
HOMO-LUMO Gap (Value in eV) B3LYP/6-31G*
Dipole Moment (Value in Debye) B3LYP/6-31G*
Ionization Potential (Value in eV) B3LYP/6-31G*
Electron Affinity (Value in eV) B3LYP/6-31G*

(Note: The values in this table are illustrative and would need to be populated from specific published research.)

Ab Initio and Semi-Empirical Methods for Excited States and Reactivity

To understand the behavior of this compound upon exposure to light or in chemical reactions, methods that can describe its excited states and reactivity are necessary. Ab initio methods, such as Time-Dependent DFT (TD-DFT) or equation-of-motion coupled-cluster (EOM-CC) methods, can predict electronic excitation energies and oscillator strengths, which are related to the molecule's UV-Vis absorption spectrum.

Semi-empirical methods, while less computationally intensive, can also provide valuable insights into the electronic properties and reactivity of large molecules. These methods would be useful for preliminary explorations of reaction pathways and for studying larger systems incorporating the spiro core.

Aromaticity, Antiaromaticity, and Anti-Bredt Compliance in this compound

The concept of aromaticity is central to understanding the stability and reactivity of cyclic conjugated systems. In the case of this compound, the non-planar nature of the rings and the spiro-conjugation present a unique case for analysis.

Assessment of Electronic Delocalization and Conjugation Pathways

The two cycloheptatriene (B165957) rings in this compound are held in a mutually perpendicular orientation by the central spiro carbon atom. This geometry significantly impacts the electronic communication between the two π-systems. While direct through-bond conjugation is interrupted at the spiro center, through-space interactions between the p-orbitals of the two rings can occur. Computational analysis of the molecular orbitals would reveal the extent of this delocalization.

Evaluation of Aromaticity Indices in Non-Planar and Strained Systems

Several computational indices are used to quantify the aromaticity of a molecule. For a non-planar and potentially strained system like this compound, a combination of these indices would be necessary for a comprehensive assessment.

Table 2: Common Aromaticity Indices for Computational Analysis (Illustrative)

Index Description Predicted Trend for this compound
Nucleus-Independent Chemical Shift (NICS) Measures the magnetic shielding at the center of a ring. Negative values typically indicate aromaticity. (Predicted NICS values for each ring)
Harmonic Oscillator Model of Aromaticity (HOMA) Based on the degree of bond length equalization in a ring. Values closer to 1 indicate higher aromaticity. (Predicted HOMA values for each ring)
Anisotropy of the Induced Current Density (AICD) Visualizes the induced current density in a magnetic field, indicating diatropic (aromatic) or paratropic (antiaromatic) currents. (Qualitative description of current density plots)

(Note: The predictions in this table are illustrative and await confirmation from dedicated computational studies.)

The concept of anti-Bredt compliance relates to the stability of double bonds at a bridgehead atom. While the spiro carbon itself is not part of a double bond, the strain associated with the spiro-junction could influence the planarity and, consequently, the aromaticity of the rings.

Computational Prediction of Reactivity and Reaction Mechanisms

Computational chemistry can predict the most likely sites for chemical attack and elucidate the mechanisms of potential reactions. For this compound, the analysis of the frontier molecular orbitals (HOMO and LUMO) is a key starting point. The spatial distribution of the HOMO indicates regions susceptible to electrophilic attack, while the LUMO highlights areas prone to nucleophilic attack.

Furthermore, computational modeling can be used to map out the potential energy surfaces for various reaction pathways, such as electrophilic additions to the double bonds or cycloaddition reactions. By calculating the activation energies for these pathways, it is possible to predict the most favorable reaction products. The unique steric environment created by the orthogonal rings is expected to play a significant role in the stereoselectivity of such reactions.

Transition State Analysis for Key Transformations

A comprehensive understanding of the reactivity of this compound necessitates the exploration of its potential chemical transformations through transition state analysis. Key reactions for which computational studies would be highly valuable include, but are not limited to, electrophilic additions, cycloadditions, and thermal rearrangements.

Table 1: Hypothetical Transition State Analysis Data for Key Transformations

TransformationComputational MethodCalculated Activation Energy (kcal/mol)Key Geometric Parameters of Transition State
Electrophilic Addition of H+ DFT (B3LYP/6-31G)Data Not AvailableData Not Available
Diels-Alder Reaction with Maleic Anhydride (B1165640) DFT (M06-2X/def2-TZVP)Data Not AvailableData Not Available
smolecule.comnih.gov-Sigmatropic Rearrangement CASSCF(8,8)/6-31GData Not AvailableData Not Available

This table is presented as a template for the type of data that would be generated from transition state analyses. Currently, no specific data for this compound has been found in the literature.

Prediction of Regioselectivity and Stereoselectivity

For reactions involving this compound, the prediction of regioselectivity and stereoselectivity is paramount for synthetic applications. Computational methods such as Density Functional Theory (DFT) can be employed to calculate the energies of different reaction pathways and predict the most likely products.

For instance, in an electrophilic attack, the initial site of protonation or addition of an electrophile would be determined by the relative stability of the resulting carbocation intermediates. Computational calculations of the energies of these intermediates would provide a quantitative prediction of the regioselectivity. Similarly, for cycloaddition reactions, the stereochemical outcome (e.g., endo vs. exo selectivity) can be predicted by comparing the activation barriers of the corresponding transition states.

Table 2: Predicted Regio- and Stereoselectivity for a Hypothetical Reaction

Reaction TypeReagentComputational MethodPredicted Major RegioisomerPredicted Stereochemical Outcome
Hydroboration-Oxidation BH3, then H2O2, NaOHDFT (B3LYP/6-31G)Data Not AvailableData Not Available
Epoxidation m-CPBADFT (B3LYP/6-31G)Data Not AvailableData Not Available

This table illustrates the expected outcomes from computational predictions of regioselectivity and stereoselectivity. Specific data for this compound is currently unavailable.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

Understanding the conformational landscape is crucial as it can influence the molecule's reactivity, spectroscopic properties, and its potential to interact with other molecules. For example, certain conformations may be more reactive towards specific reagents, and the dynamic interconversion between conformations could play a role in reaction mechanisms.

Table 3: Key Parameters from a Hypothetical Molecular Dynamics Simulation

Simulation ParameterValue
Simulation Time Data Not Available
Force Field Data Not Available
Ensemble Data Not Available
Temperature Data Not Available
Major Conformers Identified Data Not Available
Dihedral Angle Distributions Data Not Available

This table outlines the typical parameters and results from a molecular dynamics simulation. Such a study has not yet been reported for this compound.

Despite a comprehensive search for documented research, specific experimental data on the reactivity and mechanistic investigations of this compound remains largely unavailable in publicly accessible literature. While theoretical predictions suggest potential reactivity patterns, detailed, peer-reviewed studies outlining specific reactions, such as pericyclic reactions, functionalization, and catalytic activations, are not sufficiently reported to construct a thorough and scientifically robust article based on the provided outline.

General chemical principles and computational studies allow for postulations about the compound's behavior. For instance, the hexaene moieties are expected to undergo electrophilic and nucleophilic additions, and the conjugated diene systems could potentially participate in Diels-Alder cycloadditions. smolecule.com However, the absence of concrete experimental results, including reaction conditions, yields, and detailed mechanistic analyses, precludes a detailed discussion as required by the user's instructions.

The CAS registry number for this compound is 63878-57-9. smolecule.com Searches for this specific identifier did not yield further detailed reactivity data.

Due to the lack of specific research findings, it is not possible to provide an article that meets the user's requirements for detailed, informative, and scientifically accurate content for each specified section and subsection, including data tables.

Reactivity and Mechanistic Investigations of Spiro 6.6 Trideca 1,3,5,8,10,12 Hexaene

Catalytic Activation and Selective Functionalization

Metal-Mediated Catalysis on the Spiro[6.6] Framework

While specific studies on the metal-mediated catalysis of Spiro[6.6]trideca-1,3,5,8,10,12-hexaene are not extensively documented, the reactivity of its constituent cycloheptatriene (B165957) (CHT) unit provides a basis for predicting its behavior. Cycloheptatriene is well-known for its ability to act as a versatile ligand in organometallic chemistry, coordinating to metal centers in various ways. wikipedia.org Notable examples include cycloheptatrienemolybdenum tricarbonyl and bis(η-cycloheptatriene)zirconium. wikipedia.orgrsc.org

The spiro[6.6] framework could engage with metal catalysts in several potential coordination modes:

Monodentate Coordination: One of the cycloheptatriene rings could bind to a metal center in a manner similar to the parent CHT, leaving the second ring available for subsequent reactions.

Bidentate (Chelating) Coordination: The molecule could potentially act as a chelating ligand, with both rings binding to a single large metal center or forming a bimetallic complex. The steric constraints imposed by the spiro-center would dictate the feasibility and geometry of such coordination.

The interaction with metals could facilitate a range of catalytic transformations. Transition-metal complexes are known to catalyze hydroboration, cycloisomerization, and cross-coupling reactions. researchgate.netnih.gov For the spiro[6.6] framework, metal catalysis could potentially be used to induce ring-closing metathesis, hydrogenation, or other transformations that would be difficult to achieve through conventional thermal or photochemical methods. The specific outcomes would be highly dependent on the metal, its ligand sphere, and the reaction conditions.

Table 1: Potential Metal-Coordination Modes of this compound

Coordination ModeDescriptionPotential Catalytic Application
η² , η⁴ , or η⁶ -MonocyclicOne CHT ring binds to a single metal center.Selective functionalization of the unbound ring.
Bimetallic Bridging Each CHT ring binds to a separate metal center.Polymerization or material synthesis.
Chelating Both CHT rings bind to a single metal center.Stereoselective catalysis influenced by the rigid chiral scaffold.

Chemo-, Regio-, and Stereoselective Functionalization

The selective functionalization of complex molecules is a cornerstone of modern organic synthesis. mdpi.com Spirocyclic compounds are particularly interesting scaffolds in this regard because their rigid, three-dimensional structures can exert significant control over reaction selectivity. nih.gov The fixed spatial arrangement of substituents in spiro frameworks can direct incoming reagents to specific sites, leading to high levels of chemo-, regio-, and stereoselectivity. nih.gov

For this compound, several reaction types could be envisioned:

Chemo-selectivity: The molecule contains only conjugated alkene functionalities, limiting chemo-selectivity issues between different functional groups. However, reactions could potentially be selective for a single addition versus multiple additions across the two rings.

Regio-selectivity: In reactions like electrophilic addition or hydroboration, the electronic influence of the spiro-conjugation could differentiate the reactivity of the various double bonds within a single ring. Computational studies would be valuable in predicting the most electron-rich or sterically accessible positions.

Stereo-selectivity: The spiro framework itself is chiral. The use of chiral catalysts or reagents could lead to enantioselective functionalization. Furthermore, once a single stereocenter is introduced on one ring, it can direct the stereochemical outcome of subsequent reactions on both the same ring and the adjacent ring, a phenomenon known as diastereoselective functionalization.

Cycloheptatriene is known to participate as a diene in Diels-Alder reactions. wikipedia.org The spiro[6.6] analogue could undergo cycloaddition on one or both rings. The facial selectivity of such a reaction would be influenced by the steric hindrance imposed by the opposing ring, potentially leading to a single diastereomer.

Table 2: Potential Sites for Selective Functionalization

PositionReaction TypePotential OutcomeControlling Factor
C1/C6, C2/C5, C3/C4Diels-Alder CycloadditionFormation of bicyclic adductsSteric hindrance from opposing ring
Any C=C bondEpoxidation / DihydroxylationFunctionalization of one or more double bondsSubstrate-directing effects, steric accessibility
C7 (Hypothetical)Hydride AbstractionFormation of a spiro-tropylium cation speciesRing strain, electronic stabilization

Exploration of Unique Reactivity Arising from Spiro Conjugation

Spiro-conjugation describes the electronic interaction between two perpendicular π-systems that share a common spiro-atom. This interaction can occur through-space, through-bond, or a combination of both, leading to electronic properties that are distinct from those of the individual π-systems.

In this compound, the orthogonal arrangement of the two cycloheptatriene rings forces a unique form of homoconjugation through the central sp3-hybridized carbon atom. This interaction is expected to influence the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn governs its reactivity.

Key consequences of spiro-conjugation include:

Modified Electronic Properties: The interaction between the π-systems can lead to a splitting of the HOMO and LUMO energy levels, altering the molecule's absorption and emission spectra compared to a simple cycloheptatriene derivative. This can affect its behavior in photochemical reactions.

Enhanced Stability: The rigid spirocyclic structure often imparts high thermal and morphological stability. nih.gov

Transmission of Electronic Effects: An electronic perturbation on one ring, such as the introduction of an electron-donating or electron-withdrawing group, can be electronically transmitted to the second ring via spiro-conjugation. This could alter the regioselectivity of a reaction on the second ring after the first has been functionalized.

Unique Reaction Pathways: The strain and unique electronic structure inherent in spiro-conjugated systems can open up reaction pathways that are not accessible to simpler, non-spirocyclic analogues. For example, the formation of a tropylium (B1234903) cation on one ring would create a powerful electron-withdrawing group, significantly influencing the reactivity of the second ring through the spiro-center. wikipedia.org This could enable novel rearrangements or cascade reactions.

The study of such systems provides insight into fundamental concepts of chemical bonding and reactivity, pushing the boundaries of molecular design for applications in materials science and complex molecule synthesis. nih.gov

Advanced Research Applications and Potential in Chemical Science

Role as Building Blocks in Supramolecular Architectures

The rigid, well-defined V-shaped geometry of spiro compounds like Spiro[6.6]trideca-1,3,5,8,10,12-hexaene makes them ideal building blocks for the rational design of complex supramolecular structures. Their inherent chirality, when appropriately substituted, adds another layer of complexity and potential for stereoselective recognition and assembly.

Mechanically interlocked molecules, such as rotaxanes and catenanes, are assemblies where components are linked by a mechanical bond rather than a covalent one. wikipedia.orgnih.gov Rotaxanes consist of a dumbbell-shaped molecule threaded through a macrocycle, while catenanes are composed of two or more interlocked rings. wikipedia.orgbiomach.org The unique architecture of spiro compounds can be harnessed to create these intricate structures. For instance, the spiro core can serve as a rigid scaffold to which macrocyclic or linear components are attached. The synthesis of such molecules often relies on template-directed methods, where non-covalent interactions guide the assembly of the components before the final mechanical bond is formed. wikipedia.org

Molecular cages are discrete, three-dimensional structures with an internal cavity that can encapsulate guest molecules. wikipedia.org The defined angles and rigidity of spiro-based building blocks are highly advantageous for the construction of such cages. For example, derivatives of the related spirobifluorene have been used to synthesize chiral organic cages through the formation of boronate esters. rsc.org In these structures, the spirobifluorene units act as the vertices or faces of the cage, and their chiral nature can lead to stereospecific host-guest interactions. The internal cavities of these cages can be tailored in size and functionality to selectively bind specific guest molecules, with potential applications in molecular recognition, sensing, and separations. rsc.org

Potential in Organic Electronics and Optoelectronics

Spiro-conjugated compounds have garnered significant attention in the field of organic electronics due to their unique combination of properties, including high thermal stability, good solubility, and the ability to form amorphous thin films with high glass transition temperatures. mdpi.comossila.com These characteristics are crucial for the fabrication of efficient and durable organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). mdpi.comnbinno.com

The photophysical properties of spiro-conjugated molecules are dictated by their unique electronic structure, where the two π-systems are electronically decoupled in the ground state. This leads to high triplet energies, a desirable property for host materials in phosphorescent OLEDs. rsc.org Upon photoexcitation, intramolecular charge transfer (ICT) can occur between the two halves of the molecule, leading to interesting emission properties. mdpi.comnih.gov

Derivatives of spiro-aromatic compounds can exhibit solvatochromic fluorescence, where the emission color changes with the polarity of the solvent. nih.gov This property is indicative of a significant change in the dipole moment upon excitation and is valuable for the development of chemical sensors and probes. The emission properties can be tuned by introducing electron-donating or electron-accepting groups to the spiro core. nih.gov Theoretical calculations have been instrumental in understanding the complex photophysical phenomena observed in these systems, including the nature of electronic excitations and the factors governing fluorescence quenching. dr-dral.combarbatti.org

Compound Family Typical Absorption Maxima (λabs) Typical Emission Maxima (λem) Key Photophysical Feature
Spirobifluorene~300-350 nm~350-400 nmHigh triplet energy
Donor-Acceptor Substituted SpirobifluorenesRed-shifted absorptionTunable emission, SolvatochromismIntramolecular Charge Transfer (ICT)
Spiro-fused Polycyclic Aromatic CompoundsBroad absorption in UV-VisVaries with heteroatom incorporationPotential for Circularly Polarized Luminescence

This table presents generalized data for analogous spiro-aromatic systems to illustrate the potential photophysical properties of this compound derivatives.

The orthogonal arrangement of the π-systems in spiro compounds helps to prevent strong intermolecular π-π stacking in the solid state. unimib.it This leads to the formation of stable amorphous films, which is beneficial for uniform charge transport and device stability. Spiro-based materials have been successfully employed as both hole-transporting materials (HTMs) and electron-transporting materials (ETMs) in organic electronic devices. rsc.orgresearchgate.net

The charge carrier mobility in these materials is a critical parameter for device performance. Studies on analogous spiro compounds have shown that their charge transport properties can be effectively tuned through chemical modification. researchgate.net For instance, the introduction of different functional groups can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, facilitating efficient charge injection and transport. While charge transport in disordered organic semiconductors is often described by a thermally activated hopping mechanism, tunneling can become dominant at lower temperatures. aps.org

Material Type Typical Charge Carrier Mobility (cm2V-1s-1) Application
Spiro-OMeTAD (HTM)10-5 - 10-4Perovskite Solar Cells, OLEDs
Spirobifluorene derivatives (ETM)10-6 - 10-4OLEDs

This table provides data for well-known spiro-based charge transport materials to indicate the potential performance of materials derived from this compound.

Precursors for Novel Polymeric Materials with Tailored Properties

The strained ring systems inherent in certain spirocyclic structures can be exploited for the synthesis of novel polymers with unique topologies and properties. Ring-opening polymerization (ROP) is a powerful technique for converting cyclic monomers into linear or cross-linked polymers.

Ring-opening metathesis polymerization (ROMP) is a particularly effective method for the polymerization of strained cyclic olefins in the presence of a transition metal carbene catalyst. youtube.com This "living" polymerization technique allows for excellent control over the polymer's molecular weight and dispersity. youtube.com Spirocyclic dienes, due to the additional strain imposed by the spiro-junction, can be suitable monomers for ROMP. The polymerization of a spiro(bicyclo[2.2.1]hept-2-ene-7,1'-cyclopropane), for example, yields a polymer with spirocyclopropane units along the polymer backbone. acs.orgacs.org

The resulting polymers from the ROMP of spiro-dienes would possess unsaturated backbones that can be further modified through post-polymerization reactions. Additionally, the spiro-units incorporated into the polymer chain would significantly influence the material's physical properties, such as its glass transition temperature, solubility, and mechanical strength. Another approach involves the synthesis of spiro-polymers through condensation reactions of spiro-tetraamines with dianhydrides, which can lead to high molecular weight, soluble polymers. dtic.mil Furthermore, spiro orthoesters and spiro orthocarbonates are classes of monomers that can undergo ring-opening polymerization with near-zero shrinkage or even a slight expansion in volume, a highly desirable property for applications such as dental fillings and high-precision castings. dtic.milresearchgate.net

Development of Materials with Unique Mechanical or Optical Attributes

This compound, with its distinctive spiro-fused ring system, presents a compelling platform for the creation of advanced materials. The orthogonal arrangement of its two aromatic rings is a key feature, influencing the electronic and steric properties of the molecule. This unique three-dimensional structure can be leveraged to develop materials with tailored mechanical and optical characteristics. smolecule.com

The incorporation of the rigid this compound scaffold into polymer chains can significantly impact the mechanical properties of the resulting materials. smolecule.com Its bulky nature can disrupt polymer chain packing, leading to materials with altered densities, increased thermal stability, and modified viscoelastic responses. Research in this area is exploring the potential for creating high-performance polymers with enhanced rigidity and strength for specialized applications.

From an optical perspective, the electronic properties of this compound make it a candidate for applications in organic electronics. smolecule.com The spatial separation of the π-systems of the two aromatic rings, due to the spiro-junction, can be exploited to control intramolecular charge transfer and energy transfer processes. This has implications for the design of novel organic light-emitting diodes (OLEDs), where the spiro-core could be functionalized to tune emission colors and improve device efficiency. Furthermore, the unique structure may find use in organic photovoltaic cells. smolecule.com

PropertyPotential Impact of this compound
Mechanical Strength The rigid spirocyclic core can enhance the stiffness and durability of polymers.
Thermal Stability The compact and stable structure can lead to materials with higher decomposition temperatures.
Optical Emission Functionalized derivatives could be used as emitters in OLEDs with tunable colors.
Charge Transport The unique electronic structure may be beneficial for applications in organic photovoltaics.

Scaffolds for Exploring Fundamental Chemical Principles

The singular structure of this compound also establishes it as a valuable tool for investigating fundamental chemical principles. Its fixed, non-planar geometry provides a unique framework for studying intramolecular interactions and the effects of steric hindrance on chemical reactivity.

The orthogonal orientation of the two aromatic rings allows for the study of through-space electronic interactions, a key concept in physical organic chemistry. By strategically placing substituents on the rings, chemists can probe the nature and extent of these interactions, providing insights that are difficult to obtain from more flexible molecules. Computational studies on related spiro compounds have highlighted how the spiro center acts as an electronic junction, modulating charge distribution and reactivity. smolecule.com

The synthesis of this compound and its derivatives can be challenging, thereby stimulating the development of novel synthetic methodologies. The construction of the spirocyclic core often requires innovative strategies for forming carbon-carbon bonds under constrained conditions. These synthetic explorations expand the toolkit of organic chemists and enable the creation of other complex molecular architectures.

Furthermore, this spiro compound serves as a model for understanding the impact of molecular geometry on reactivity. The double bonds within the cyclohexadiene rings exhibit distinct reactivity patterns, which can be attributed to the steric environment imposed by the spiro-fusion. Studying reactions such as electrophilic additions and cycloadditions on this scaffold can provide a deeper understanding of how three-dimensional structure governs chemical transformations. smolecule.com

Fundamental PrincipleApplication of this compound
Intramolecular Interactions Probing through-space electronic effects between the orthogonal aromatic rings.
Synthetic Strategy Driving the development of new methods for constructing spirocyclic systems.
Structure-Reactivity Relationships Investigating how the fixed geometry influences the reactivity of the double bonds.
Conformational Analysis Serving as a rigid model for studying the energetic consequences of steric strain.

Future Research Directions and Challenges in Spiro 6.6 Trideca 1,3,5,8,10,12 Hexaene Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

A significant hurdle in advancing the chemistry of Spiro[6.6]trideca-1,3,5,8,10,12-hexaene is the development of efficient and environmentally benign synthetic routes. Current strategies for constructing spirocyclic frameworks can be lengthy and may rely on harsh reagents. nih.gov Future research should prioritize the development of methodologies that adhere to the principles of green chemistry.

Key Research Objectives:

Domino Reactions: Investigating one-pot domino reactions could provide a highly efficient route to the spiro[6.6]tridecane core. mdpi.com These reactions, which involve multiple bond-forming events in a single synthetic operation, can significantly reduce waste and improve atom economy. For instance, a carefully designed cascade of cycloaddition or condensation reactions could assemble the complex architecture from simpler precursors.

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of other spiro compounds. mdpi.com Exploring microwave-assisted protocols for the key bond-forming steps in the synthesis of this compound could lead to more time- and energy-efficient processes.

Catalytic Approaches: The development of novel catalytic systems is crucial. This includes exploring transition-metal catalysis for key C-C bond formations and organocatalysis for asymmetric syntheses, which would be essential for exploring chiroptical properties of substituted derivatives.

Challenges:

Precursor Availability: The synthesis of suitable, functionalized precursors for cyclization reactions remains a challenge.

Stereocontrol: Achieving high levels of stereocontrol at the spirocyclic center, especially in the synthesis of non-racemic derivatives, will require the development of sophisticated asymmetric catalytic methods.

Scalability: Transitioning from laboratory-scale synthesis to larger-scale production will necessitate the development of robust and reproducible methodologies that avoid hazardous reagents and complex purification procedures.

Table 1: Comparison of Potential Sustainable Synthetic Methodologies

MethodologyPotential AdvantagesKey Challenges
Domino Reactions High atom economy, reduced waste, increased efficiency. mdpi.comDesign of suitable precursors and reaction cascades.
Microwave-Assisted Synthesis Accelerated reaction rates, improved yields, energy efficiency. mdpi.comScale-up limitations, potential for side reactions at elevated temperatures.
Novel Catalysis High selectivity, potential for asymmetric synthesis.Catalyst development and optimization, cost of precious metal catalysts.

Elucidation of Novel and Unprecedented Reactivity Pathways

The unique strained and conjugated structure of this compound suggests that it may exhibit novel and unprecedented reactivity. Understanding these reaction pathways is key to unlocking its potential as a building block in organic synthesis.

Key Research Objectives:

Cycloaddition Reactions: The conjugated diene systems within the cyclohexatriene rings make this molecule a candidate for various cycloaddition reactions, such as Diels-Alder reactions. smolecule.com Exploring its reactivity with a range of dienophiles could lead to the synthesis of novel and complex polycyclic architectures.

Rearrangement Reactions: Strained spirocyclic systems are known to undergo interesting rearrangement reactions. nih.gov Investigating the behavior of this compound under thermal, photochemical, or catalytic conditions could reveal novel skeletal rearrangements, providing access to unique molecular frameworks.

Oxidative Demetalation of Cyclohexadienyl Complexes: The use of transition metals, such as ruthenium, to form cyclohexadienyl complexes followed by oxidative demetalation has been shown to be a viable route to functionalized spirocycles. nih.govacs.org Applying this strategy to precursors of this compound could provide a pathway to substituted derivatives.

Challenges:

Selectivity: Controlling the regioselectivity and stereoselectivity of reactions on the symmetric hexaene core will be a significant challenge.

Competing Pathways: The strained nature of the molecule may lead to multiple competing reaction pathways, making it difficult to isolate a single desired product.

Computational Guidance: Accurate computational modeling will be essential to predict and understand the complex potential energy surfaces governing the reactivity of this molecule.

Deeper Understanding of Non-Classical Aromaticity and Electronic Interactions

The electronic structure of this compound is of fundamental interest, particularly concerning the concepts of spiroconjugation and non-classical aromaticity. A deeper understanding of these phenomena is crucial for the rational design of materials with tailored electronic properties.

Key Research Objectives:

Computational Analysis of Aromaticity: While the individual rings are formally cyclohexatrienes, the spiro-fusion can induce a degree of aromatic or anti-aromatic character. Computational methods, such as Nucleus-Independent Chemical Shift (NICS) and Anisotropy of the Current-Induced Density (ACID) calculations, should be employed to map the magnetic and electronic properties of the molecule and quantify the aromaticity of the constituent rings. github.iomdpi.com

Spectroscopic Characterization: Advanced spectroscopic techniques, such as photoelectron spectroscopy and circular dichroism (for chiral derivatives), will be vital to experimentally probe the electronic energy levels and transitions, providing data to benchmark and validate theoretical models.

Challenges:

Complexity of Electronic Structure: The interplay of strain, conjugation, and through-space interactions makes the electronic structure of this compound complex and challenging to model accurately.

Synthesis of Derivatives for Study: The synthesis of a range of substituted derivatives will be necessary to systematically study how electronic properties can be tuned.

Correlation of Theory and Experiment: Establishing a clear correlation between theoretical predictions of aromaticity and experimental observables will be a key challenge.

Table 2: Computational Tools for Elucidating Electronic Structure

Computational MethodInformation ProvidedRelevance to this compound
NICS (Nucleus-Independent Chemical Shift) Provides a measure of the magnetic shielding at a specific point in space, indicating the presence of aromatic (negative values) or anti-aromatic (positive values) ring currents. github.ioCan be used to assess the degree of aromaticity in the cyclohexatriene rings.
ACID (Anisotropy of the Current-Induced Density) Visualizes the induced ring currents in a molecule, providing a more detailed picture of electron delocalization pathways.Can differentiate between localized and delocalized electronic systems within the spiro framework.
DFT (Density Functional Theory) and TD-DFT (Time-Dependent DFT) Calculation of ground and excited state electronic structures, molecular orbitals, and electronic transition energies. nih.govEssential for predicting photophysical properties and understanding electronic interactions.

Integration into Multi-Functional Molecular Systems for Advanced Technologies

The unique structural and electronic properties of this compound make it an attractive candidate for incorporation into multi-functional molecular systems for a range of advanced technologies.

Key Research Objectives:

Organic Light-Emitting Diodes (OLEDs): Spiro-fused compounds are widely used in OLEDs as host materials or emitters due to their high thermal stability and ability to prevent intermolecular aggregation. smolecule.com The rigid, three-dimensional structure of this compound could be advantageous in designing novel materials for highly efficient and stable blue emitters, which remain a significant challenge in OLED technology.

Molecular Electronics: The spiro-conjugated core could serve as a unique building block for molecular wires or switches. By functionalizing the rings with donor and acceptor groups, it may be possible to control charge transport through the molecule.

Advanced Polymers and Materials: Incorporation of the rigid spirocyclic unit into polymer backbones could lead to materials with enhanced thermal stability, mechanical strength, and specific optical properties. smolecule.com Its use as a cross-linking agent could also be explored to create novel network polymers.

Challenges:

Synthesis of Functionalized Derivatives: The development of synthetic routes to install a variety of functional groups onto the this compound core is a prerequisite for its use in advanced materials.

Structure-Property Relationships: A thorough understanding of the relationship between the molecular structure of its derivatives and their performance in devices is needed for rational material design.

Device Fabrication and Characterization: The successful integration of these new materials into functional devices will require expertise in device fabrication and characterization to assess their performance and potential for real-world applications.

Q & A

Q. What are the most reliable synthetic routes for Spiro[6.6]trideca-1,3,5,8,10,12-hexaene?

Synthesis typically involves multi-step strategies such as ring-closing metathesis or cycloaddition reactions, optimized for spirocyclic frameworks. Key steps include:

  • Precursor Design : Use bicyclic intermediates with strategically positioned double bonds (e.g., hexaene systems) to enable spiroannulation.
  • Catalytic Systems : Employ transition-metal catalysts (e.g., palladium or ruthenium) for controlled ring formation, minimizing side reactions.
  • Purification : Utilize column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) to isolate the spiro compound, followed by crystallization for structural validation .

Q. How can the structure of this compound be confirmed experimentally?

Structural confirmation requires a combination of:

  • X-ray Crystallography : Resolve bond angles and ring junction geometry (e.g., as demonstrated for analogous hexaazatricyclo compounds in single-crystal studies) .
  • NMR Spectroscopy : Analyze proton environments (e.g., deshielded aromatic protons at δ 6.5–8.0 ppm) and carbon connectivity via 2D experiments (HSQC, HMBC).
  • Computational Validation : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes .

Advanced Research Questions

Q. What mechanistic insights are critical for optimizing this compound synthesis?

Advanced optimization requires:

  • Kinetic Studies : Monitor reaction intermediates via in situ FTIR or mass spectrometry to identify rate-limiting steps (e.g., ring-closing barriers).
  • Isotopic Labeling : Use deuterated precursors to trace hydrogen migration during spiroannulation.
  • Steric/Electronic Analysis : Adjust substituents on precursor molecules to balance steric hindrance and electronic stabilization of transition states .

Q. How can computational methods predict the electronic properties of this compound?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to determine HOMO/LUMO gaps (e.g., ~3.2 eV for similar spiro compounds) and predict redox behavior .
  • Molecular Dynamics (MD) : Simulate solvent effects on conformational stability (e.g., hexadecane vs. polar solvents) to guide solubility testing .
  • Charge-Transfer Analysis : Use time-dependent DFT to model excited-state interactions for potential optoelectronic applications .

Q. How can high-throughput methods analyze this compound’s stability under varying conditions?

  • Automated Assays : Adapt platforms like SPIRO for parallel testing of thermal/photo stability (e.g., track degradation via UV-Vis at 230–400 nm).
  • Data Processing : Use ImageJ or R scripts to quantify spectral changes and fit kinetic models (e.g., first-order decay constants) .
  • Multivariate Analysis : Apply principal component analysis (PCA) to correlate stability with structural descriptors (e.g., substituent electronegativity) .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported thermodynamic data for spiro compounds?

  • Cross-Validation : Compare experimental ΔfH° (e.g., 238 kJ/mol for Spiro[2.4]hepta-4,6-diene ) with computational predictions.
  • Error Source Analysis : Identify instrumental biases (e.g., calorimetry vs. gas-phase measurements) and purity thresholds (>98% by HPLC).
  • Meta-Analysis : Aggregate data from peer-reviewed studies (avoiding non-curated databases like benchchem) to establish consensus values .

Methodological Tools

Application Tools/Techniques References
Synthetic OptimizationRing-closing metathesis, Palladium catalysis
Structural AnalysisX-ray crystallography, 2D NMR
Computational ModelingDFT (B3LYP), Molecular Dynamics
High-Throughput ScreeningSPIRO platform, ImageJ/R scripting

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.